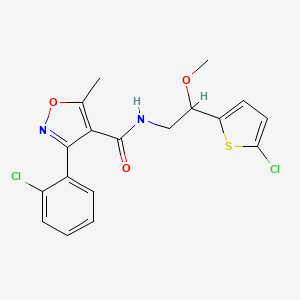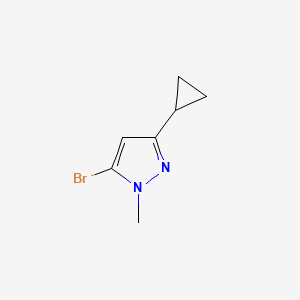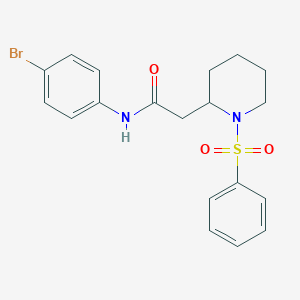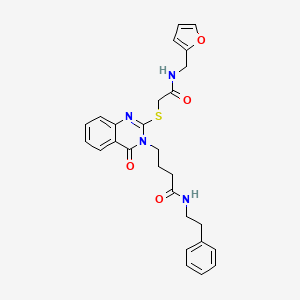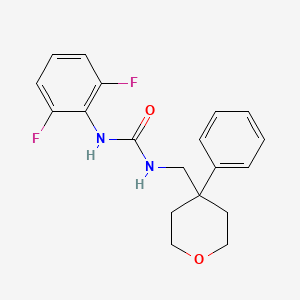
1-(2,6-difluorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-difluorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as TAK-659 and is classified as a protein kinase inhibitor.
Scientific Research Applications
Synthesis and Structural Analysis
This compound and its derivatives are subjects of synthesis and structural analysis studies. For instance, research has been conducted on similar compounds involving the synthesis of new pyrido[2,3-d]pyrimidine compounds, where the structural determination was achieved through various spectroscopic methods and single-crystal X-ray diffraction. Such studies often aim to understand the molecular conformation and intermolecular interactions within the crystal structure, which can be crucial for designing materials with desired physical and chemical properties (Hong Sun et al., 2022).
Materials Science and Catalysis
Compounds with urea functionalities are explored for their potential applications in materials science, such as in the formation of hydrogels, where the properties of these gels can be tuned by varying the anionic components. These materials are of interest for their rheological properties and potential applications in drug delivery systems and tissue engineering (G. Lloyd & J. Steed, 2011).
Organic Reactions and Mechanisms
In organic chemistry, the urea group in compounds like "1-(2,6-difluorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea" is significant for its role in various reactions. Research has shown that modified versions of the Biginelli reaction can lead to a variety of substituted compounds, demonstrating the versatility of urea-containing molecules in synthetic chemistry (I. V. Strashilina et al., 2018).
Antimicrobial Activity
Some derivatives of urea-based compounds are studied for their antimicrobial properties. By synthesizing and testing different derivatives, researchers can identify compounds with significant activity against various bacterial and fungal strains, which is crucial for the development of new antimicrobial agents (M. Ghashang et al., 2013).
Environmental Applications
Urea derivatives are also investigated for their environmental applications, such as in the adsorption behavior on metal surfaces in various media. These studies are important for understanding corrosion mechanisms and designing more effective corrosion inhibitors (James O. Olusola et al., 2009).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c20-15-7-4-8-16(21)17(15)23-18(24)22-13-19(9-11-25-12-10-19)14-5-2-1-3-6-14/h1-8H,9-13H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSMJJISTHHCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=C(C=CC=C2F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

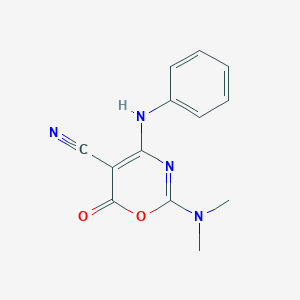
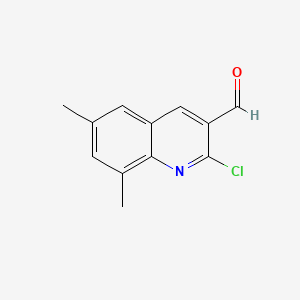
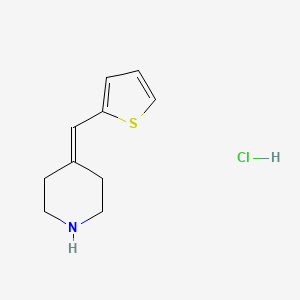
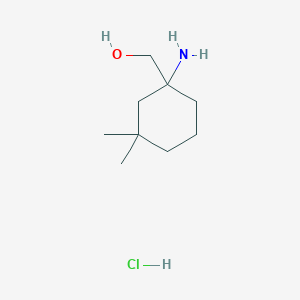
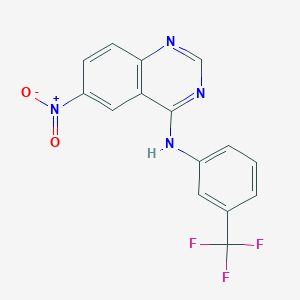
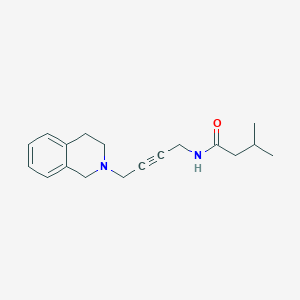
![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B2807923.png)
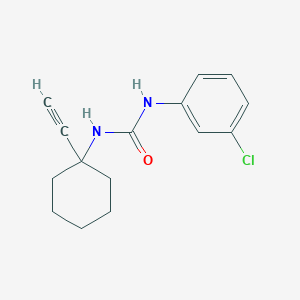
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2807927.png)
